3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole
Description
3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a 1-methylpiperidin-4-yloxy group. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-15-8-6-10(7-9-15)16-13-11-4-2-3-5-12(11)17-14-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBPVKJDIXDTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole typically involves the reaction of 1-methylpiperidine with 1,2-benzothiazole-3-ol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as amines or alkyl halides; reactions may require the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
Key Observations:
Ring Size and Flexibility: The 1-methylpiperidin-4-yloxy group in the target compound introduces a 6-membered nitrogen-containing ring, which may enhance blood-brain barrier permeability compared to the 7-membered azepane ring in 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide . Smaller rings often improve metabolic stability.
Electron-Withdrawing/Donating Effects :
- The sulfone group (1,1-dioxide) in the azepane analog increases electrophilicity, enhancing antioxidant activity via radical scavenging .
- The methoxymethyl group in the thiadiazole derivative may modulate solubility but lacks direct evidence of bioactivity .
Pharmacological and ADMET Comparisons
Table 2: Bioactivity and ADMET Profiles
Critical Insights:
- Antioxidant Potential: The azepane analog’s sulfone group and extended ring system contribute to superior antioxidant activity compared to the target compound, which lacks electron-withdrawing substituents .
- Drug-Likeness : The target compound’s methylpiperidine group may improve lipophilicity and CNS targeting, whereas the azepane derivative’s sulfone group enhances solubility and reduces toxicity risks .
- Synthetic Feasibility : The thiadiazole-piperazine derivative’s complex structure (C₁₅H₁₇N₅OS₂) suggests higher synthetic complexity and cost compared to the simpler piperidine/azepane analogs .
Biological Activity
3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse sources, including recent studies that elucidate its mechanisms and efficacy.
Chemical Structure
The compound features a benzothiazole core linked to a 1-methylpiperidine moiety through an ether bond. This unique structure is pivotal in determining its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, a series of heteroarylated benzothiazoles were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.94 mg/mL against E. coli, while antifungal activity was also observed with MIC values between 0.06 and 0.47 mg/mL against C. albicans .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 2j | E. coli | 0.23 | 0.47 |
| 2d | C. albicans | 0.06 | 0.11 |
| Ampicillin | S.aureus | 0.10 | 0.15 |
| Streptomycin | B.cereus | 0.15 | 0.30 |
The mechanisms of action for these compounds appear to involve the inhibition of key enzymes such as MurB and lanosterol demethylase, which are crucial for bacterial cell wall synthesis and fungal ergosterol biosynthesis, respectively .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored extensively, particularly their role as inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis and evaluation of benzothiazole derivatives as inhibitors of ATR kinase, showing promising cytotoxic effects against cancer cell lines .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 5.7 |
| Compound B | HeLa | 8.3 |
| Compound C | MCF7 | 4.5 |
These findings indicate that modifications to the benzothiazole structure can enhance its potency against specific cancer types, emphasizing the importance of structure-activity relationships in drug design.
Case Studies
Case Study: Antimicrobial Efficacy
In a recent study, researchers synthesized a series of benzothiazole derivatives and tested their antimicrobial activity against various pathogens. The compound with the highest efficacy exhibited an MIC value significantly lower than traditional antibiotics like ampicillin, suggesting its potential as a new antimicrobial agent .
Case Study: Anticancer Properties
Another investigation focused on the anticancer properties of benzothiazole derivatives where several compounds were tested against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing treatments, warranting further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-1,2-benzothiazole and 1-methylpiperidin-4-ol. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
- Base : Use of K₂CO₃ or NaH to deprotonate the hydroxyl group of 1-methylpiperidin-4-ol .
- Temperature : Reactions at 80–100°C for 24–48 hours yield ~70–85% efficiency.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can reduce reaction time .
Q. How is the structural identity of 3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole confirmed?
- Techniques :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm, benzothiazole ring).
- Methylpiperidinyl protons (δ 2.1–3.5 ppm, including N-methyl at δ 2.3 ppm).
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 263.1 (calculated for C₁₃H₁₆N₂OS) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
Q. What preliminary pharmacological activities are associated with this compound?
- Antioxidant Potential : Structural analogs (e.g., 3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide) exhibit radical scavenging activity in DPPH assays (IC₅₀ ~25 µM) .
- Antimicrobial Screening : Test against Candida albicans (MIC ≤50 µg/mL) using broth microdilution. Correlate activity with electron-withdrawing substituents on the benzothiazole ring .
Advanced Research Questions
Q. How does the stereochemistry of the methylpiperidinyl moiety influence target binding?
- Conformational Analysis :
- Perform DFT calculations (B3LYP/6-31G**) to identify low-energy conformers.
- Molecular docking (AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) reveals axial vs. equatorial preferences for the methyl group .
- Experimental Validation :
- Synthesize stereoisomers via chiral resolution (Chiralpak AD-H column, hexane:isopropanol 90:10).
- Compare IC₅₀ values in enzyme inhibition assays to determine stereospecific activity .
Q. What strategies resolve contradictory bioactivity data across different studies?
- Case Example : Discrepancies in antifungal activity may arise from:
- Impurity Profiles : Analyze by-products (e.g., 3-chloro-1,2-benzothiazole residuals) via LC-MS.
- Assay Conditions : Standardize MIC testing using CLSI guidelines (pH 7.0, RPMI-1640 media) .
- Statistical Approaches : Apply multivariate analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity outliers .
Q. How can metabolic stability be optimized for in vivo studies?
- ADMET Profiling :
- Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH). Measure half-life (t₁/₂) via LC-MS/MS.
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC₅₀ >10 µM acceptable) .
- Derivatization : Introduce fluorine at the benzothiazole 6-position to block oxidative metabolism. Confirm stability via ¹⁹F NMR tracking .
Q. What in vivo models are suitable for evaluating neuroprotective potential?
- Experimental Design :
- Ischemic Stroke : Dose rats (10 mg/kg, i.p.) post-MCAO. Assess infarct volume (TTC staining) and neurological scores at 24h .
- Neuroinflammation : Measure TNF-α/IL-6 levels in LPS-induced microglial activation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
